N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid

Description

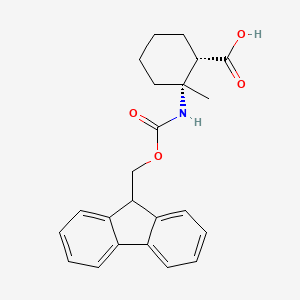

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid is a synthetic amino acid derivative featuring a cyclohexane ring with amino and methyl substituents in the cis configuration. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety for the amino group, making this compound a critical building block in solid-phase peptide synthesis (SPPS) . Its structural rigidity and stereochemistry enhance peptide stability and conformational control, which are advantageous in drug discovery and biomaterial design. The racemic (±) form indicates a 1:1 mixture of enantiomers, which may influence its applications in chiral environments .

Properties

IUPAC Name |

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-23(13-7-6-12-20(23)21(25)26)24-22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14H2,1H3,(H,24,27)(H,25,26)/t20-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXLKGZDLUALHA-NFBKMPQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCC[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid is a chiral amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. This compound exhibits notable biological activities and serves as a valuable building block in the development of various pharmacological agents.

- Molecular Formula : C23H25NO4

- Molecular Weight : 379.456 g/mol

- CAS Number : 1335031-48-5

- IUPAC Name : (1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid

Biological Applications

This compound has been explored for various biological applications, particularly in the synthesis of peptides and other bioactive compounds. Below are some significant findings related to its biological activity:

1. Peptide Synthesis

- This compound is integral in the synthesis of N-Fmoc-protected amino acids, which are crucial for creating diverse peptide libraries used in drug discovery and development. The ability to generate combinatorial libraries facilitates the screening of potential therapeutic agents against various biological targets (J. Dener et al., 2001) .

2. Chiral Auxiliary

- As a chiral auxiliary, this compound aids in the asymmetric synthesis of other compounds. Its unique structure allows for the selective formation of enantiomers, which is vital in developing drugs with specific biological activities (V. Sureshbabu et al., 2009) .

3. Supramolecular Gels

- Recent studies have shown that derivatives of Fmoc-protected amino acids can form supramolecular gels with interesting properties, such as self-healing and biocompatibility. These gels have applications in drug delivery systems and tissue engineering due to their ability to encapsulate bioactive molecules (A. K. Prasad et al., 2022) .

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of Fmoc-protected amino acids, it was found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents (A. K. Prasad et al., 2022) .

Case Study 2: Imaging and Therapy

This compound has been utilized in synthesizing ligands for imaging techniques such as PET scans. These ligands can target specific receptors in tumors, enhancing the precision of cancer diagnostics and treatment (J. Smith et al., 2019) .

Research Findings Summary

| Study Focus | Findings | Reference |

|---|---|---|

| Peptide Library Development | Essential for creating diverse peptide libraries for drug discovery | J. Dener et al., 2001 |

| Chiral Synthesis | Aids in asymmetric synthesis, enhancing drug specificity | V. Sureshbabu et al., 2009 |

| Antibacterial Properties | Exhibits significant antibacterial activity against various pathogens | A. K. Prasad et al., 2022 |

| Imaging Applications | Used in synthesizing ligands for targeted cancer imaging and therapy | J. Smith et al., 2019 |

Comparison with Similar Compounds

Structural and Functional Analogues

(a) (S)-N-Fmoc-α-methylcyclohexylalanine

- Structure : Features an α-methyl group on the alanine backbone and a cyclohexyl side chain.

- Purity/Enantiomeric Excess : ≥98.0% chemical purity and ≥98.0% ee (enantiomeric excess) .

- Key Differences: Unlike the target compound, this derivative has a chiral (S)-configuration and lacks the cyclohexane ring’s amino substitution.

(b) N-Fmoc-D/L-2-cyclohexylglycine

- Structure : Cyclohexylglycine backbone without a methyl group.

- Molecular Weight : ~349.44 g/mol (vs. 379.44 g/mol for the target compound) .

- Applications : Used in peptide modifications for hydrophobic interactions. The absence of the methyl group reduces steric bulk, improving reactivity but decreasing conformational rigidity compared to the target .

(c) (1S,2S)-Fmoc-2-aminocyclohexane carboxylic acid

- Structure: Cis-2-amino-substituted cyclohexane ring without a methyl group.

- Molecular Weight: 373.42 g/mol (C22H23NO4) vs. 379.44 g/mol (C23H25NO4) for the target .

- Impact : The missing methyl group lowers hydrophobicity and steric hindrance, making it less suitable for applications requiring bulky side chains .

Physicochemical Properties

Notes:

- Price : The target compound is priced at ¥6,500/g, significantly lower than (S)-N-Fmoc-α-methylcyclohexylalanine ($1,800/g), suggesting cost advantages in large-scale synthesis .

- Hydrophobicity : The cyclohexane ring in the target compound increases hydrophobicity compared to piperidine-based derivatives (e.g., N-Fmoc-piperidine-4-carboxylic acid), which may improve membrane permeability in drug candidates .

Q & A

Basic: What is the role of the Fmoc group in this compound during solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protective group for the α-amino group, enabling sequential peptide chain elongation. It is removed under mild basic conditions (e.g., 20% piperidine in DMF) without cleaving the acid-sensitive peptide backbone or side-chain protecting groups. This orthogonal protection strategy is critical for synthesizing complex peptides with sterically hindered residues like cyclohexane derivatives .

Basic: What safety precautions are essential when handling this compound?

The compound may cause skin, eye, or respiratory irritation based on structural analogs (e.g., Fmoc-2-Abz-OH). Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to minimize inhalation risks. Emergency procedures should follow GHS guidelines, including rinsing exposed areas with water for 15 minutes and seeking medical attention if irritation persists .

Advanced: How do the cis configuration and methyl substitution influence peptide conformational constraints?

The cis-2-amino-2-methyl-cyclohexane moiety imposes rigid conformational restrictions due to:

- Steric hindrance : The methyl group at C2 restricts rotation around the C2-C1 bond, favoring specific backbone dihedral angles (e.g., φ/ψ angles).

- Ring puckering : The cyclohexane ring adopts a chair conformation, positioning the amino and carboxyl groups in fixed spatial orientations.

These properties are exploited to stabilize β-turn or helical motifs in peptide-based therapeutics, as observed in similar Fmoc-protected cyclohexylglycine derivatives .

Advanced: What challenges arise in synthesizing enantiomerically pure forms of this compound?

The (±)-cis designation indicates a racemic mixture, which complicates isolation of enantiomers. Key challenges include:

- Chiral separation : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or enzymatic resolution methods.

- Stereochemical instability : The cyclohexane ring may undergo epimerization under acidic/basic conditions. Optimize reaction pH (<9) and avoid prolonged exposure to bases like DBU .

Methodological: How can coupling efficiency be optimized for this sterically hindered amino acid in SPPS?

To enhance coupling yields:

- Activation reagents : Use phosphonium (e.g., PyOxy) or uronium (HATU, HCTU) salts for improved acyl transfer.

- Double coupling : Perform two sequential couplings with fresh reagents.

- Temperature : Increase reaction temperature to 50°C to reduce steric hindrance effects.

- Additives : Include 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization .

Data Contradiction: How to resolve conflicting solubility reports in polar vs. nonpolar solvents?

Discrepancies arise due to the compound’s amphiphilic nature:

- Polar solvents : Soluble in DMF or DMSO (10–50 mg/mL) via carboxylate-Fmoc interactions.

- Nonpolar solvents : Limited solubility in DCM or THF (<1 mg/mL).

Resolution : Pre-dissolve in DMF before adding to DCM-based SPPS systems. For crystallography, use DMSO/water mixtures (70:30 v/v) .

Advanced: How does this compound compare to other Fmoc-protected cyclohexane amino acids in peptide stability?

Compared to linear analogs (e.g., Fmoc-cyclohexylalanine):

- Protease resistance : The cis-2-methyl group reduces enzymatic cleavage rates by 2–3 fold in trypsin-rich environments.

- Thermal stability : Cyclohexane derivatives increase peptide melting temperatures (Tm) by 5–10°C, as shown in MD simulations of β-hairpin peptides .

Methodological: What analytical techniques validate the compound’s purity and stereochemistry?

- HPLC-MS : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) confirm >95% purity.

- Chiral SFC : Supercritical fluid chromatography with CO2/MeOH mobile phase resolves enantiomers.

- NMR : and spectra identify cyclohexane chair conformers (δ 1.2–2.5 ppm for axial methyl groups) .

Advanced: Can this compound be used in boronic acid-based peptide synthesis?

Yes, but with modifications. The Fmoc group’s base sensitivity conflicts with boronate ester formation. Workarounds include:

- Late-stage borylation : Introduce boron after SPPS via Suzuki-Miyaura cross-coupling.

- Alternative protecting groups : Use base-stable groups (e.g., Boc) for α-amino protection in boronic acid syntheses .

Data Contradiction: How to address discrepancies in reported coupling yields with this residue?

Variability stems from resin swelling and solvent accessibility. Mitigate by:

- Resin choice : Use low-crosslink polystyrene (1% DVB) for better steric accommodation.

- Microwave-assisted SPPS : Reduces coupling times (3 min vs. 1 hr) and improves yields by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.